molecular formula C16H16Cl2N2O4 B3468658 6,8-dichloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

6,8-dichloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

Cat. No. B3468658
M. Wt: 371.2 g/mol
InChI Key: VHLMPRQSDCTEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dichloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. Diclofenac is a member of the arylacetic acid family of NSAIDs and is structurally related to other NSAIDs such as ibuprofen and naproxen.

Mechanism of Action

6,8-dichloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, fever, and inflammation. By inhibiting the production of prostaglandins, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It has also been shown to have antioxidant properties and may be beneficial in the treatment of certain types of cancer. This compound has been shown to have a low risk of gastrointestinal bleeding compared to other NSAIDs.

Advantages and Limitations for Lab Experiments

6,8-dichloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has a number of advantages and limitations for lab experiments. It has a well-established mechanism of action and has been extensively studied for its anti-inflammatory and analgesic properties. However, it also has a number of limitations, including its potential for toxicity and its potential to interact with other drugs.
List of

Future Directions

1. Development of new formulations of 6,8-dichloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one for improved efficacy and safety.
2. Investigation of the potential for this compound to treat other conditions, such as cancer and neurodegenerative diseases.
3. Study of the mechanism of action of this compound and its potential for targeting other pathways involved in inflammation and pain.
4. Investigation of the potential for this compound to interact with other drugs and the development of strategies to mitigate these interactions.
5. Study of the long-term effects of this compound use on gastrointestinal health.
6. Development of new methods for synthesizing this compound that are more efficient and environmentally friendly.

Scientific Research Applications

6,8-dichloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. This compound has also been shown to have antioxidant properties and may be beneficial in the treatment of certain types of cancer.

properties

IUPAC Name

6,8-dichloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4/c17-11-7-10-8-12(16(23)24-14(10)13(18)9-11)15(22)20-3-1-19(2-4-20)5-6-21/h7-9,21H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLMPRQSDCTEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,8-dichloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
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6,8-dichloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
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6,8-dichloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one
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6,8-dichloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one

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